ST034307 was developed as part of research aimed at identifying selective inhibitors for different isoforms of adenylyl cyclases. It exhibits a cellular inhibitory concentration (IC50) value of approximately 2.3 μM against adenylyl cyclase 1, indicating its potency in inhibiting this specific enzyme while showing limited activity against other isoforms . The compound's systematic name is 4-(4-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)thiazol-2-yl)thiazol-4-yl)-phenyl)-2-methylphenol, and it is associated with the Chemical Abstracts Service (CAS) number 133406-29-8 .
The synthesis of ST034307 involves several key steps that incorporate various organic chemistry techniques. The compound was synthesized through a multi-step process that includes:
The detailed synthesis protocol includes specific temperatures, reaction times, and solvent systems which are critical for optimizing yield and purity, though precise experimental conditions are typically found in specialized literature or patents .
ST034307 possesses a complex molecular structure characterized by multiple aromatic rings and thiazole moieties, which contribute to its biological activity.
The structure features:
Computational modeling studies have been employed to visualize the binding interactions between ST034307 and adenylyl cyclase 1, utilizing techniques such as molecular docking to predict binding affinities and orientations .
ST034307 primarily participates in biochemical reactions that inhibit the activity of adenylyl cyclase 1. The mechanism of action involves:
In vitro studies have demonstrated that ST034307 can effectively reduce pain responses in various animal models, suggesting its potential utility in therapeutic applications .
The mechanism by which ST034307 exerts its effects involves selective inhibition of adenylyl cyclase 1, leading to decreased production of cyclic adenosine monophosphate. This reduction impacts several signaling cascades:
Studies have shown that ST034307 can alleviate pain in models of inflammatory pain induced by formalin or acetic acid, highlighting its potential as an alternative to traditional analgesics .
ST034307 exhibits several notable physical and chemical properties:
These properties are crucial for formulation development in potential therapeutic applications .
The primary application of ST034307 lies in its role as an analgesic agent with potential use in treating chronic pain conditions. Specific applications include:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3